molecular formula C11H16F3NO3S2 B13119069 (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate

(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate

Cat. No.: B13119069
M. Wt: 331.4 g/mol
InChI Key: JCJHZYIJCSXYRI-HVDRVSQOSA-N
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Description

(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate is a chemical compound with a unique structure that includes a trifluoromethyl group and a sulfanyl group attached to a propan-2-aminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate typically involves the reaction of a suitable amine with a trifluoromethylthiolating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aminium group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the aminium group can produce the corresponding amine.

Scientific Research Applications

(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or proteins, potentially inhibiting their activity or modifying their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-amine
  • (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-ol
  • (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-thiol

Uniqueness

(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate is unique due to its combination of a trifluoromethyl group and a sulfanyl group, which imparts distinct chemical properties. The presence of the aminium group also allows for specific interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16F3NO3S2

Molecular Weight

331.4 g/mol

IUPAC Name

4-methylbenzenesulfonate;[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]azanium

InChI

InChI=1S/C7H8O3S.C4H8F3NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(8)2-9-4(5,6)7/h2-5H,1H3,(H,8,9,10);3H,2,8H2,1H3/t;3-/m.0/s1

InChI Key

JCJHZYIJCSXYRI-HVDRVSQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[C@@H](CSC(F)(F)F)[NH3+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(CSC(F)(F)F)[NH3+]

Origin of Product

United States

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